

Application of Hsd17B13-IN-38 in Organoid Models of Liver Disease

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Compound of Interest		
Compound Name:	Hsd17B13-IN-38	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][4][5][6] These findings have identified HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[1][3][7] **Hsd17B13-IN-38** is a novel small molecule inhibitor designed to target the enzymatic activity of HSD17B13.

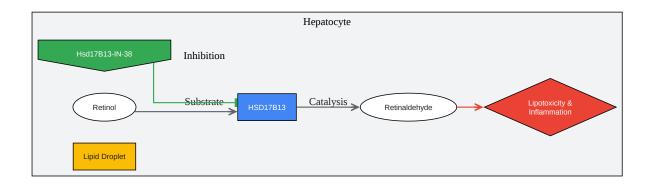
Liver organoids have emerged as powerful in vitro models that recapitulate the complex cellular architecture and function of the native liver.[8][9][10][11][12] These three-dimensional, self-organizing structures derived from pluripotent stem cells or primary liver tissues provide a physiologically relevant platform for disease modeling and drug screening.[8][9][10][11][12] This document provides detailed application notes and protocols for the use of **Hsd17B13-IN-38** in liver organoid models of NAFLD/NASH.

HSD17B13 Signaling in Liver Disease

HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1][2] While its precise physiological function is still under investigation, it is known to possess retinol dehydrogenase



activity, converting retinol to retinaldehyde.[2] In the context of liver disease, increased expression of HSD17B13 is associated with the progression of NAFLD.[1] Inhibition of HSD17B13 is hypothesized to ameliorate liver injury by modulating lipid metabolism and reducing lipotoxicity.



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Caption: HSD17B13 signaling pathway in hepatocytes.

Experimental Protocols

I. Generation of Liver Organoids from Human Pluripotent Stem Cells (hPSCs)

This protocol outlines the generation of liver organoids from hPSCs, a widely used method for creating patient-specific and disease-relevant models.

Materials:

- Human pluripotent stem cells (hPSCs)
- mTeSR™1 medium



- Matrigel®
- DMEM/F-12
- KnockOut[™] Serum Replacement
- GlutaMAX™
- Non-Essential Amino Acids (NEAA)
- 2-Mercaptoethanol
- Activin A
- bFGF
- BMP4
- HGF
- Dexamethasone
- Oncostatin M

Procedure:

- hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium.
- Hepatic Endoderm Differentiation (Days 0-5):
 - Day 0: Seed hPSCs at a density of 1 x 10⁵ cells/cm².
 - Days 1-5: Induce differentiation to definitive endoderm using RPMI 1640 medium supplemented with B-27[™] Supplement, GlutaMAX[™], Activin A (100 ng/mL), and bFGF (20 ng/mL).
- Hepatic Progenitor Specification (Days 6-10):

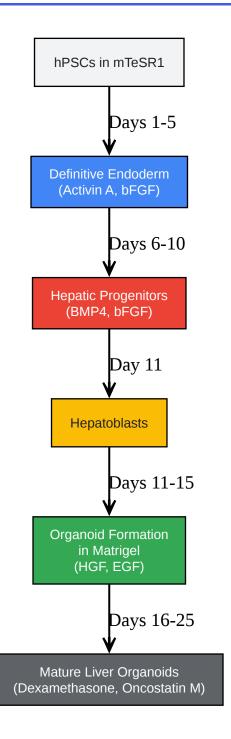




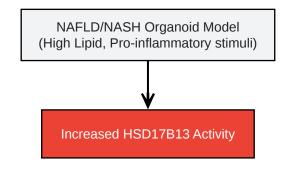


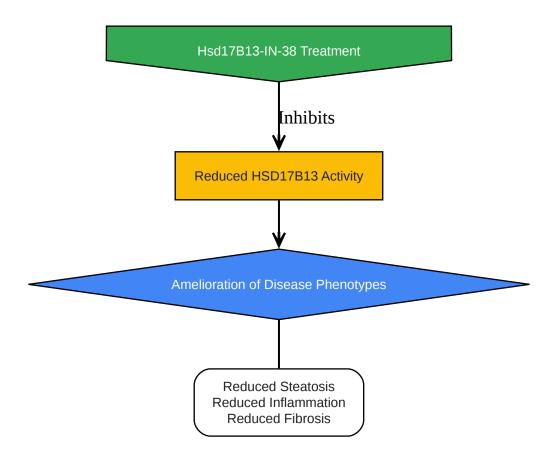
- Culture cells in KnockOut[™] DMEM supplemented with KnockOut[™] Serum Replacement,
 GlutaMAX[™], NEAA, 2-Mercaptoethanol, BMP4 (20 ng/mL), and bFGF (10 ng/mL).
- Hepatoblast Expansion and Organoid Formation (Days 11-15):
 - Lift hepatoblasts and resuspend in Matrigel.
 - Plate Matrigel domes in ultra-low attachment plates.
 - Culture in hepatocyte culture medium supplemented with HGF (20 ng/mL) and EGF (50 ng/mL).
- Organoid Maturation (Days 16-25):
 - Culture organoids in hepatocyte maturation medium containing dexamethasone and Oncostatin M.











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